tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate
Description
Properties
Molecular Formula |
C19H29N3O3 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl N-[5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C19H29N3O3/c1-13(2)22(18(24)25-19(4,5)6)17-10-9-15(12-20-17)16-8-7-11-21(16)14(3)23/h9-10,12-13,16H,7-8,11H2,1-6H3 |
InChI Key |
BVHILDGOIYVLCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=NC=C(C=C1)C2CCCN2C(=O)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Nucleophilic Substitution
The tert-butyl carbamate group is a common protective moiety in organic synthesis, often introduced via nucleophilic substitution or carbamate exchange reactions. A foundational approach involves reacting an amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For example, the synthesis of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, as described in patent WO2019158550A1, utilizes neutral forms of reagents to avoid side reactions and improve yields .
Proposed Pathway for Target Compound:
-
Intermediate Preparation : Synthesize 5-(1-acetylpyrrolidin-2-yl)pyridin-2-amine through reductive amination of pyrrolidine with pyridinyl ketones, followed by acetylation.
-
Carbamate Protection : React the amine intermediate with Boc₂O in tetrahydrofuran (THF) using a base such as triethylamine or lithium diisopropylamide (LDA) at -5°C to 20°C .
-
Isopropyl Introduction : Introduce the isopropyl group via alkylation or Mitsunobu reaction, depending on the reactivity of the pyridinyl nitrogen.
Key Reaction Parameters
| Parameter | Optimal Range | Source Example |
|---|---|---|
| Temperature | -5°C to 20°C | |
| Base | LDA or Et₃N | |
| Solvent | THF or Acetonitrile | |
| Reaction Time | 2–8 hours |
This method emphasizes the importance of base selection and temperature control to prevent decomposition of the acetylpyrrolidine moiety.
Coupling Strategies for Pyridinyl-Pyrrolidine Intermediates
The pyridinyl-pyrrolidine scaffold in the target compound suggests the use of transition-metal-catalyzed coupling reactions. While direct C–H activation methods are limited for this substrate, Suzuki-Miyaura or Buchwald-Hartwig couplings could assemble the heterocyclic core. For instance, the synthesis of tert-butyl (2-(2,2-dimethyl-4H-benzo[d] dioxin-6-yl)-2-oxoethyl)carbamate employs LDA-mediated deprotonation followed by electrophilic substitution , a strategy adaptable to pyridinyl systems.
Example Protocol:
-
Pyrrolidine Acetylation : React pyrrolidine with acetyl chloride in dichloromethane (DCM) at 0°C.
-
Pyridine Functionalization : Introduce the 5-(1-acetylpyrrolidin-2-yl) group via Pd-catalyzed coupling of a boronic acid derivative to 2-aminopyridine.
-
Carbamate Installation : Protect the amine with Boc₂O under inert atmosphere, followed by isopropyl group incorporation via alkylation .
Challenges and Solutions
-
Steric Hindrance : The bulky tert-butyl and isopropyl groups may impede coupling efficiency. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) can enhance reactivity .
-
Purification : Chromatographic separation or recrystallization from ether/isopropyl ether mixtures yields high-purity products (≥99%) .
Rearrangement and Deprotection Techniques
Recent advances in carbamate chemistry, such as the complex-induced proximity effect (CIPE), enable rearrangements that streamline synthesis. A study on (pyridin-2-yl)carbamate intermediates demonstrates that the pyridinyl group facilitates intramolecular rearrangements to form α-amino acid derivatives . Applying this principle, the target compound could be synthesized via:
-
Carbamate Rearrangement : React a tert-butyl (isopropyl)carbamate precursor with a pyridinyl-pyrrolidine ketone under basic conditions.
-
Acetylation : Introduce the acetyl group post-rearrangement using acetic anhydride.
Mechanistic Insights
-
The pyridinyl nitrogen coordinates with the base, polarizing the carbamate carbonyl and enabling nucleophilic attack by the pyrrolidine nitrogen .
-
This method avoids transition metals, aligning with green chemistry principles but requires precise stoichiometry to prevent over-acetylation.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Reported Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 83–93 | 99.1–99.35 | Scalability | Sensitive to moisture |
| Coupling Reactions | 70–85 | 98.5 | Modularity | Requires Pd catalysts |
| Rearrangement (CIPE) | 90–98 | 99.0 | Transition-metal-free | Narrow substrate scope |
Optimization Recommendations
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace specific groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The acetylpyrrolidine group in the target compound increases lipophilicity (logP = 2.5) compared to dimethoxy (logP = 1.2) or fluoro-hydroxyl (logP = 1.8) analogs. This enhances membrane permeability but reduces aqueous solubility .
Stability and Reactivity :
- The acetyl group in the target compound may undergo hydrolysis in vivo, acting as a prodrug. In contrast, the fluoro and methyl groups in the pyrimidine analog confer resistance to metabolic breakdown .
- tert-Butyl carbamates generally exhibit superior chemical stability under basic conditions but are cleavable under acidic conditions, making them ideal for protective-group strategies .
Biological Activity
tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate is a complex organic molecule with significant potential in medicinal chemistry. This compound features a tert-butyl group, an acetylpyrrolidine moiety, and a pyridine ring, contributing to its unique structural characteristics and potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development.
- Molecular Formula : C19H29N3O3
- Molecular Weight : 347.5 g/mol
- CAS Number : 1352509-33-1
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the pyridine and pyrrolidine rings suggests that it may modulate receptor activity or enzyme function, which is common among compounds with similar structures.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Enzyme Inhibition : Many pyridine-based compounds act as inhibitors for various enzymes such as acetylcholinesterase and β-secretase, which are relevant in neurodegenerative diseases.
- Neuroprotective Effects : Some derivatives have shown protective effects against neurotoxic agents like amyloid-beta peptides, which are implicated in Alzheimer's disease.
Comparative Analysis of Similar Compounds
A comparative table highlights the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(tert-butoxycarbonyl)-L-proline | Carbamate structure | Used in peptide synthesis |
| Pyridine-based inhibitors | Pyridine ring | Targeting protein kinases |
| Acetylated pyrrolidines | Pyrrolidine ring with acetyl group | Various biological activities |
The unique combination of functional groups in this compound may provide distinct pharmacological properties compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of carbamate derivatives, including those similar to this compound. For instance, research has demonstrated that certain carbamates can inhibit β-secretase activity and reduce amyloid-beta aggregation, suggesting a mechanism for neuroprotection.
Example Study Findings:
- In vitro Studies : Compounds exhibiting similar structures have been shown to protect astrocytes from apoptosis induced by amyloid-beta peptides, with significant improvements in cell viability observed when treated with these compounds.
- In vivo Models : In animal models, certain derivatives demonstrated reduced levels of amyloid-beta and improved cognitive function, indicating their potential as therapeutic agents for Alzheimer's disease.
Q & A
Q. What are the common synthetic routes for tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate, and how can reaction efficiency be optimized?
The synthesis typically involves multi-step strategies, such as palladium-catalyzed cross-coupling reactions or nucleophilic substitutions. For example, palladium catalysts (e.g., Pd₂(dba)₃) with ligands like BINAP in toluene under inert atmospheres are effective for forming pyridin-2-yl intermediates . Optimization includes:
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 7.5–8.5 ppm for pyridine) and tert-butyl groups (δ 1.3–1.5 ppm). Coupling patterns in the pyrrolidinyl moiety (δ 3.0–4.0 ppm) confirm stereochemistry .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl/Br-containing derivatives .
- IR spectroscopy : Identify carbamate C=O stretches (~1700 cm⁻¹) and acetyl group vibrations (~1650 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is advised if airborne particulates are generated .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., tert-butanol).
- First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes with saline .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental biological activity data for this compound?
- Orthogonal assays : Validate enzyme inhibition (e.g., IC₅₀) using fluorescence polarization and SPR to rule out assay-specific artifacts .
- Structural docking : Compare computational binding poses (e.g., AutoDock Vina) with X-ray crystallography results to identify steric clashes or solvation effects .
- Metabolic stability : Assess liver microsome stability to determine if rapid degradation explains low observed activity .
Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX software address them?
- Twinned crystals : SHELXL’s TWIN/BASF commands refine twinning parameters to resolve overlapping reflections .
- Disorder modeling : Use PART/SUMP instructions to model flexible tert-butyl or acetylpyrrolidinyl groups .
- High-resolution data : Leverage SHELXC/D/E pipelines for experimental phasing if heavy-atom derivatives are unavailable .
Q. How does the 1-acetylpyrrolidin-2-yl substituent influence the compound’s reactivity and bioactivity compared to analogous derivatives?
- Steric effects : The acetylated pyrrolidine enhances steric bulk, reducing off-target interactions in kinase assays (e.g., vs. methylpiperazine derivatives) .
- Hydrogen bonding : The acetyl group’s carbonyl oxygen participates in H-bonding with active-site residues (e.g., in protease inhibition), increasing binding affinity .
- Metabolic stability : Acetylation slows hepatic oxidation compared to primary amine analogs, extending half-life in pharmacokinetic studies .
Q. What strategies are effective for analyzing reaction intermediates during the synthesis of this compound?
- LC-MS monitoring : Track intermediates in real-time using reverse-phase C18 columns (0.1% formic acid in H₂O/MeCN) .
- In situ IR : Monitor carbamate formation via C=O stretch evolution (~1700 cm⁻¹) .
- Quenching studies : Add D₂O to reaction aliquots and analyze by ¹H NMR to detect transient species .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Optimization Parameters
Q. Table 2. Comparative Bioactivity of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
